4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Overview
Description
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, phenoxy, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole core, followed by the introduction of the phenoxy and pyrrolidinone groups through various coupling reactions. Key reagents and catalysts used in these steps include palladium catalysts for coupling reactions, and bases such as potassium carbonate for deprotonation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzodiazole or pyrrolidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one may exhibit pharmacological activity. It could be investigated for its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals. Its structural properties may also make it suitable for use in polymer chemistry or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxypropan-2-yl)phenyl ethanone
- 1-(4-propan-2-ylphenyl)ethanone
- 4-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
What sets 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one apart from similar compounds is its unique combination of functional groups and structural motifs
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-20(2)22-11-13-26(14-12-22)36-19-25(34)18-33-28-10-5-4-9-27(28)31-30(33)23-16-29(35)32(17-23)24-8-6-7-21(3)15-24/h4-15,20,23,25,34H,16-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDRCHAUTUBXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109219 | |
Record name | 4-[1-[2-Hydroxy-3-[4-(1-methylethyl)phenoxy]propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-58-0 | |
Record name | 4-[1-[2-Hydroxy-3-[4-(1-methylethyl)phenoxy]propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018125-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-[2-Hydroxy-3-[4-(1-methylethyl)phenoxy]propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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